molecular formula C18H20N6O3 B2966981 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide CAS No. 876900-67-3

2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide

Cat. No. B2966981
CAS RN: 876900-67-3
M. Wt: 368.397
InChI Key: XDGPFORNOFQNJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide is a useful research compound. Its molecular formula is C18H20N6O3 and its molecular weight is 368.397. The purity is usually 95%.
BenchChem offers high-quality 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Compounds structurally related to the specified molecule have been explored for their potential anticancer activities. Research indicates that derivatives of pyrimidine, a core component resembling the specified compound, exhibit appreciable cancer cell growth inhibition against various cancer cell lines. For example, certain derivatives have shown inhibition in the range of 20% against eight cancer cell lines, including HOP-92, NCI-H226, and MDA-MB-468, highlighting the promise of these compounds as anticancer agents (Al-Sanea et al., 2020).

Radiopharmaceutical Applications

Another area of scientific research involves the use of pyrimidine derivatives in radiopharmaceuticals for imaging purposes. Compounds within this class have been labeled with fluorine-18 for positron emission tomography (PET) imaging, particularly targeting the translocator protein (18 kDa) (Dollé et al., 2008). This application demonstrates the utility of these compounds in diagnostic imaging and potentially in the monitoring of disease progression or response to therapy.

Synthesis and Chemical Studies

Research also delves into the synthesis and structural elucidation of pyrimidine derivatives, providing foundational knowledge for further application in various fields, including drug design and material science. Studies have detailed the synthesis routes and characterized the structures of such compounds through crystallography and other analytical techniques, contributing to our understanding of their chemical properties and potential functionalities (Subasri et al., 2016).

Antimicrobial Activity

Some pyrimidine derivatives have been synthesized and tested for their antimicrobial activity against a range of bacterial and fungal strains. This research underscores the potential of these compounds to serve as templates for the development of new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Hossan et al., 2012).

properties

IUPAC Name

2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-11-6-3-4-7-12(11)22-8-5-9-23-14-15(20-17(22)23)21(2)18(27)24(16(14)26)10-13(19)25/h3-4,6-7H,5,8-10H2,1-2H3,(H2,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGPFORNOFQNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-2,4-dioxo-9-(o-tolyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide

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